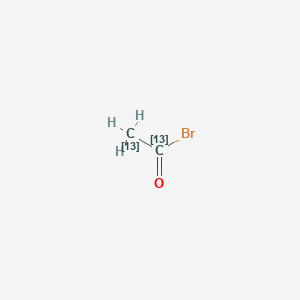

Acetyl bromide-13C2

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

acetyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrO/c1-2(3)4/h1H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXACINHVKSMDR-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481741 | |

| Record name | Acetyl bromide-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113638-93-0 | |

| Record name | Acetyl bromide-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 113638-93-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Acetyl bromide-13C2

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Acetyl bromide-13C2, a crucial labeled compound in metabolic research and drug development. The methodologies outlined are based on established chemical principles, ensuring reliability and reproducibility for scientific applications.

Overview and Physicochemical Properties

This compound is an isotopically labeled acetylating agent where both carbon atoms are the stable isotope carbon-13. This labeling provides a powerful tool for tracing the acetyl group in various biochemical and chemical transformations using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] The high isotopic purity of this reagent is critical for the accuracy of tracer studies.[3]

Table 1: Physicochemical and Isotopic Data for this compound

| Property | Value |

| CAS Number | 113638-93-0[3][4][5] |

| Molecular Formula | ¹³C₂H₃BrO[5] |

| Molecular Weight | 124.93 g/mol [3][4][5] |

| Monoisotopic Mass | 123.94344 Da[3][4] |

| Density | 1.690 g/mL at 25 °C |

| Boiling Point | 75-77 °C[6] |

| Melting Point | -96 °C[6] |

| Refractive Index | n20/D 1.45 |

| Isotopic Purity | Commercially available at 99 atom % ¹³C[3] |

Synthesis Methodology

The synthesis of this compound is primarily achieved through the bromination of its corresponding isotopically labeled precursor, [1,2-¹³C₂]Acetic acid. This precursor is commercially available with high isotopic enrichment.[3] The most common and well-established method involves the use of phosphorus tribromide (PBr₃).[3][6]

Experimental Protocol: Bromination of [1,2-¹³C₂]Acetic Acid with PBr₃

This protocol is adapted from the established method for preparing acetyl bromide from acetic acid.[3][6]

Reaction Scheme: 3 CH₃¹³COOH + PBr₃ → 3 CH₃¹³COBr + H₃PO₃[3]

Materials and Equipment:

-

[1,2-¹³C₂]Acetic acid (99 atom % ¹³C)

-

Phosphorus tribromide (PBr₃)

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Heating mantle

-

Distillation apparatus

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Assemble a clean, dry round-bottom flask with a dropping funnel and a reflux condenser under an inert atmosphere. This is crucial as acetyl bromide and PBr₃ are sensitive to moisture.

-

Reactant Addition: Place the desired amount of [1,2-¹³C₂]Acetic acid into the round-bottom flask.

-

Bromination: Slowly add a stoichiometric amount of phosphorus tribromide (PBr₃) to the acetic acid through the dropping funnel. The reaction is typically performed by mixing the two reactants.[3] A gentle warming of the mixture may be required to initiate and sustain the reaction.[3]

-

Reflux: After the addition is complete, gently heat the mixture to reflux for a specified period (e.g., 1 hour) to ensure the reaction goes to completion.

-

Monitoring: The progress of the reaction can be monitored by techniques such as ¹H NMR or IR spectroscopy, observing the disappearance of the acetic acid starting material.

Purification Protocol

Purification of the crude this compound is essential to remove unreacted starting materials and byproducts, such as phosphorous acid (H₃PO₃). The primary method for purification is fractional distillation.[7][8]

Procedure:

-

Distillation Setup: Arrange the distillation apparatus, ensuring all glassware is dry.

-

Fractional Distillation: Carefully distill the reaction mixture. Collect the fraction that boils in the range of 75-77 °C.[6] This fraction corresponds to the pure this compound.

-

Storage: The purified this compound should be stored in a tightly sealed, dry container under an inert atmosphere to prevent hydrolysis, as it reacts rapidly with water to form acetic acid and hydrobromic acid.[6]

Characterization and Quality Control

To ensure the identity, purity, and isotopic enrichment of the synthesized this compound, several analytical techniques are employed.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Key Observations |

| ¹³C NMR Spectroscopy | Structural confirmation and isotopic enrichment analysis. | Signals for the methyl (¹³CH₃) and carbonyl (¹³C=O) carbons will appear as doublets due to ¹J(C,C) coupling, confirming the presence of the adjacent ¹³C atoms.[3] |

| High-Resolution Mass Spectrometry (HRMS) | Verification of molecular mass and isotopic purity. | The measured monoisotopic mass should precisely match the calculated value of 123.94344 Da, confirming the elemental composition.[3][4] |

| Gas Chromatography (GC) | Assessment of chemical purity. | A single major peak should be observed, indicating the absence of volatile impurities. |

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Caption: A flowchart detailing the synthesis and purification of this compound.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound | 113638-93-0 | Benchchem [benchchem.com]

- 4. This compound | C2H3BrO | CID 12236047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Acetyl bromide - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. CN104086403A - Acetyl bromide synthesis production process - Google Patents [patents.google.com]

A Technical Guide to Acetyl bromide-13C2: Properties, Synthesis, and Applications in Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Acetyl bromide-13C2, a stable isotope-labeled acetylating agent. The document details its chemical properties, a representative synthesis protocol, and its application in isotopic labeling for analytical research, particularly in mass spectrometry-based methodologies.

Core Properties of this compound

This compound is a specialized chemical reagent used in scientific research to introduce a doubly 13C-labeled acetyl group into a molecule of interest. This isotopic labeling is invaluable for tracing metabolic pathways, elucidating reaction mechanisms, and serving as an internal standard in quantitative mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Citations |

| CAS Number | 113638-93-0 | [1][2][3][4] |

| Molecular Formula | (¹³C)₂H₃BrO | [1][3] |

| Molecular Weight | Ranging from 124.93 to 124.97 g/mol | [1][2][3][5][6][7] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [2][3] |

| Appearance | Not explicitly stated, but likely a fuming liquid similar to unlabeled acetyl bromide. | |

| Melting Point | -96 °C (lit.) | [2][4] |

| Boiling Point | 75-77 °C (lit.) | [2][4] |

| Density | 1.690 g/mL at 25 °C | [2][4] |

Synthesis of this compound

The synthesis of this compound typically starts from doubly labeled [1,2-¹³C₂]acetic acid, which is commercially available. A common and well-established method for converting a carboxylic acid to an acyl bromide is through the use of a brominating agent such as phosphorus tribromide (PBr₃).

References

Tracing the Central Hub of Metabolism: A Technical Guide to Stable Isotope Labeling of the Acetyl-CoA Pool

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-coenzyme A (acetyl-CoA) stands at a critical crossroads of cellular metabolism, linking carbohydrate, fat, and protein catabolism to anabolic pathways such as fatty acid synthesis, cholesterol synthesis, and the tricarboxylic acid (TCA) cycle. Given its central role, understanding the dynamics of acetyl-CoA production and consumption is paramount in various fields of metabolic research, including oncology, immunology, and neurobiology.

While direct tracing with a reactive compound like acetyl bromide-13C2 is not a standard methodology in metabolic research due to its potential for non-specific reactions and toxicity, the underlying goal of tracking the acetyl-CoA pool is addressed through the use of stable isotope-labeled precursors. This technical guide provides an in-depth overview of the application of carbon-13 (¹³C)-labeled substrates to investigate the metabolic fate of acetyl-CoA. By employing techniques such as ¹³C-Metabolic Flux Analysis (¹³C-MFA), researchers can quantitatively map the flow of carbon through metabolic networks, providing invaluable insights into cellular physiology in both healthy and diseased states.[1][2]

This guide will detail the core principles of ¹³C-MFA, describe the most common ¹³C-labeled precursors for tracing acetyl-CoA, present generalized experimental protocols, and offer visualizations of key metabolic pathways and workflows.

Core Concepts of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The fundamental principle involves introducing a substrate enriched with ¹³C into a biological system. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. By measuring the distribution of these heavy isotopes in key metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative activities of different metabolic pathways.[1][2]

The workflow of a typical ¹³C-MFA experiment involves several key stages:

-

Tracer Selection and Experimental Design: Choosing the appropriate ¹³C-labeled substrate is crucial and depends on the specific metabolic pathway of interest.[1]

-

Cell Culture and Labeling: Cells are cultured in a medium containing the ¹³C-labeled tracer until they reach a metabolic and isotopic steady state.

-

Metabolite Extraction: Intracellular metabolites are rapidly extracted to quench enzymatic activity and preserve the in vivo labeling patterns.

-

Analytical Measurement: The isotopic labeling patterns of key metabolites, particularly amino acids (as they provide information about their TCA cycle precursors), are measured using GC-MS or LC-MS.

-

Computational Flux Analysis: The measured labeling data, along with other experimentally determined rates (e.g., glucose uptake, lactate secretion), are used to constrain a computational model of cellular metabolism to estimate intracellular fluxes.[1]

Key ¹³C-Labeled Precursors for Tracing Acetyl-CoA

The choice of ¹³C-labeled tracer is dictated by the specific source of acetyl-CoA that is being investigated. Below are the most common precursors used to study acetyl-CoA metabolism.

¹³C-Glucose

-

Metabolic Pathway: Glucose is metabolized through glycolysis to pyruvate. In the mitochondria, pyruvate dehydrogenase (PDH) converts pyruvate to acetyl-CoA. This is a primary source of acetyl-CoA in many cell types under aerobic conditions. Uniformly labeled [U-¹³C]glucose is often used to maximize the labeling of downstream metabolites.

-

Applications: Tracing with ¹³C-glucose allows for the quantification of the contribution of glycolysis to the mitochondrial acetyl-CoA pool and subsequent flux into the TCA cycle. It can also be used to assess the activity of the pentose phosphate pathway (PPP) by analyzing the labeling patterns of specific metabolites.[3][4]

¹³C-Pyruvate

-

Metabolic Pathway: As the direct precursor to acetyl-CoA via the PDH complex, ¹³C-pyruvate provides a more direct way to label the mitochondrial acetyl-CoA pool. This can be particularly useful for bypassing the complexities of upper glycolysis.

-

Applications: This tracer is ideal for specifically studying the activity of the PDH complex and the fate of pyruvate-derived acetyl-CoA in the TCA cycle.

¹³C-Acetate

-

Metabolic Pathway: Acetate is converted to acetyl-CoA in both the cytosol and mitochondria by acetyl-CoA synthetase (ACSS).

-

Applications: ¹³C-acetate tracing is used to probe the contribution of this "salvage" pathway to the acetyl-CoA pool. This is particularly relevant in certain cancer types and under hypoxic conditions where acetate can be a significant carbon source for biosynthesis.[5]

¹³C-Fatty Acids

-

Metabolic Pathway: Fatty acids are broken down into acetyl-CoA units through the process of β-oxidation in the mitochondria.

-

Applications: Labeled fatty acids are used to trace the contribution of lipid catabolism to the acetyl-CoA pool. This is especially important in tissues with high fatty acid oxidation rates, such as the heart and skeletal muscle, and in studying metabolic diseases like obesity and diabetes.

Data Presentation

The following table summarizes the key ¹³C-labeled precursors for acetyl-CoA tracing and their primary applications.

| ¹³C-Labeled Precursor | Primary Metabolic Pathway | Key Enzyme(s) | Primary Application in Acetyl-CoA Research |

| [U-¹³C]Glucose | Glycolysis -> Pyruvate -> Acetyl-CoA | Pyruvate Dehydrogenase (PDH) | Quantifying the contribution of carbohydrates to the TCA cycle and lipogenesis. |

| [¹³C]Pyruvate | Pyruvate -> Acetyl-CoA | Pyruvate Dehydrogenase (PDH) | Directly assessing PDH activity and the fate of pyruvate-derived acetyl-CoA. |

| [¹³C]Acetate | Acetate -> Acetyl-CoA | Acetyl-CoA Synthetase (ACSS) | Measuring the contribution of acetate uptake to cytosolic and mitochondrial acetyl-CoA pools. |

| [U-¹³C]Fatty Acids | β-oxidation -> Acetyl-CoA | Acyl-CoA Dehydrogenases | Quantifying the contribution of fatty acid catabolism to the acetyl-CoA pool. |

Experimental Protocols

While specific protocols vary depending on the cell type and experimental question, a generalized workflow for a ¹³C tracer experiment to study acetyl-CoA metabolism is outlined below.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

-

Media Preparation: Prepare culture medium containing the desired ¹³C-labeled tracer (e.g., [U-¹³C]glucose) and unlabeled versions of other necessary nutrients.

-

Labeling Incubation: Replace the standard culture medium with the ¹³C-labeling medium and incubate the cells for a sufficient duration to achieve isotopic steady state. This time can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.[6]

Metabolite Extraction

-

Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold saline to remove extracellular tracer and quench metabolic activity.

-

Cell Lysis and Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate to pellet protein and cell debris.

-

Supernatant Collection: Collect the supernatant containing the polar metabolites.

Sample Preparation for Mass Spectrometry

-

Derivatization (for GC-MS): Evaporate the solvent and derivatize the metabolites to make them volatile for gas chromatography.

-

Reconstitution (for LC-MS): Evaporate the solvent and reconstitute the metabolite extract in a suitable solvent for liquid chromatography.

Mass Spectrometry Analysis

-

Data Acquisition: Analyze the samples using either GC-MS or LC-MS to separate and detect the metabolites. The mass spectrometer will resolve the different isotopologues (molecules that differ only in their isotopic composition) of each metabolite.

-

Data Processing: Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) for key metabolites. The MID represents the fractional abundance of each isotopologue.

Data Analysis and Flux Calculation

-

Metabolic Network Model: Use a stoichiometric model of the relevant metabolic pathways.

-

Flux Estimation: Employ specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes that best reproduce the experimentally measured MIDs and extracellular flux rates.

Mandatory Visualization

Below are diagrams created using the DOT language to visualize key concepts in tracing acetyl-CoA metabolism.

References

- 1. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Cumulus cell acetyl-CoA metabolism from acetate is associated with maternal age but inconclusively with oocyte maturity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]

Acetyl Bromide-13C2: A Technical Guide to its Application as a Precursor for Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern scientific research, particularly in the fields of drug development, metabolomics, and mechanistic biochemistry, the use of isotopically labeled compounds is indispensable. These molecules, which contain heavier, stable isotopes of common elements, serve as powerful tracers to elucidate metabolic pathways, quantify reaction kinetics, and provide internal standards for mass spectrometry. Among the versatile reagents for introducing isotopic labels, Acetyl bromide-13C2 stands out as a key precursor for the synthesis of a wide array of 13C-labeled molecules. This technical guide provides an in-depth overview of this compound, its synthesis, and its application in the preparation of labeled compounds, complete with experimental protocols and quantitative data.

Properties and Synthesis of this compound

This compound ([13CH3]--INVALID-LINK--=O) is a doubly labeled acetylating agent where both carbon atoms of the acetyl group are the stable isotope carbon-13. This feature makes it an ideal reagent for introducing a two-carbon labeled moiety into a target molecule.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 113638-93-0 |

| Molecular Formula | 13C2H3BrO |

| Molecular Weight | 124.93 g/mol |

| Boiling Point | 75-77 °C |

| Melting Point | -96 °C |

| Density | 1.690 g/mL at 25 °C |

| Isotopic Purity | Typically ≥99 atom % 13C |

The primary route for the synthesis of this compound involves the bromination of its corresponding isotopically labeled acetic acid, [1,2-13C2]Acetic acid. This precursor is commercially available with high isotopic purity. The reaction is typically carried out using a brominating agent such as phosphorus tribromide (PBr₃).

Applications in the Synthesis of Labeled Compounds

This compound is a versatile reagent for introducing the [1,2-13C2]acetyl group into a variety of molecules, including key metabolic intermediates, neurotransmitters, and drug analogues. This labeling is invaluable for studies involving metabolic flux analysis, drug metabolism and pharmacokinetics (DMPK), and as internal standards for quantitative mass spectrometry.

Experimental Protocols

Synthesis of [1,2-13C2]Pyruvic Acid

Labeled pyruvic acid is a crucial substrate for studying central carbon metabolism. Its synthesis from this compound proceeds through an acetyl cyanide intermediate.

Protocol:

-

Preparation of [1,2-13C2]Acetyl Cyanide: [1,2-13C2]Acetyl bromide is reacted with copper(I) cyanide (Cu¹³CN can also be used for triple labeling). This reaction is typically carried out in an inert solvent under anhydrous conditions.

-

Formation of [1,2-13C2]Pyruvamide: The resulting [1,2-13C2]acetyl cyanide is then carefully hydrolyzed to form [1,2-13C2]pyruvamide.

-

Hydrolysis to [1,2-13C2]Pyruvic Acid: The pyruvamide is subsequently hydrolyzed, usually under acidic conditions, to yield [1,2-13C2]pyruvic acid.

Table 2: Summary of Reaction Conditions and Expected Yield for [1,2-13C2]Pyruvic Acid Synthesis

| Step | Reagents | Key Conditions | Typical Yield |

| 1. Cyanation | This compound, Copper(I) cyanide | Anhydrous solvent (e.g., acetonitrile), inert atmosphere | High |

| 2. Amide formation | [1,2-13C2]Acetyl cyanide | Controlled hydrolysis | Good |

| 3. Acid formation | [1,2-13C2]Pyruvamide | Acidic hydrolysis (e.g., HCl) | Good |

Note: Specific yields can vary based on reaction scale and purification methods.

Synthesis of 13C-Labeled Opiate Derivatives: [acetyl-13C4]heroin

Labeled analogues of drugs and their metabolites are essential for quantitative analysis in clinical and forensic settings. The synthesis of [acetyl-13C4]heroin from morphine demonstrates the utility of 13C-labeled acetylating agents. While the literature often cites the use of [13C2]acetyl chloride, it is readily synthesized from this compound or used interchangeably in acetylation reactions.

Protocol for the Acetylation of Morphine:

-

Dissolution: Morphine is dissolved in a suitable solvent, such as pyridine, under an inert atmosphere.

-

Acetylation: A molar excess of [13C2]acetyl chloride (or anhydride prepared from this compound) is added to the morphine solution. The reaction mixture is heated to facilitate the diacetylation of the two hydroxyl groups on the morphine molecule.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by crystallization, to yield [acetyl-13C4]heroin.

Table 3: Quantitative Data for the Synthesis of [acetyl-13C4]heroin [2][3]

| Precursor | Labeled Reagent | Product | Yield |

| Morphine | [13C2]Acetyl chloride | [acetyl-13C4]heroin | 72% |

Application in Stable Isotope Tracing Studies

Labeled compounds synthesized from this compound are instrumental in stable isotope tracing studies, which are widely used to map metabolic pathways and quantify fluxes.[2][3][4][5][6] In a typical experiment, a 13C-labeled substrate is introduced to a biological system (e.g., cell culture, in vivo model), and the incorporation of the 13C label into downstream metabolites is monitored over time using mass spectrometry or NMR.

Conclusion

This compound is a cornerstone reagent for the synthesis of 13C-labeled compounds. Its ability to efficiently introduce a doubly labeled acetyl group enables the production of a diverse range of molecular probes essential for cutting-edge research in drug development, biochemistry, and metabolic engineering. The detailed protocols and structured data presented in this guide are intended to facilitate the practical application of this versatile precursor in the modern research laboratory.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Use of Acetyl bromide-13C2

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and technical data for Acetyl bromide-13C2, an isotopically labeled acetylating agent crucial for a range of applications in scientific research and pharmaceutical development. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a stable isotope-labeled analog of acetyl bromide. The incorporation of two carbon-13 atoms makes it a valuable tracer in mass spectrometry-based studies and for elucidating reaction mechanisms. Its physical and chemical properties are largely comparable to its unlabeled counterpart.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 113638-93-0 | [1][2] |

| Molecular Formula | ¹³C₂H₃BrO | [3] |

| Molecular Weight | 124.93 g/mol | [1][2][3] |

| Isotopic Purity | ≥99 atom % ¹³C | [1][2][4] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.690 g/mL at 25 °C | [1][2][4] |

| Melting Point | -96 °C | [1][2][4][5] |

| Boiling Point | 75-77 °C | [1][2][4] |

| Flash Point | 110.00 °C (closed cup) | [1][2] |

| Refractive Index | n20/D 1.45 | [1][2] |

Safety and Hazard Information

This compound is a corrosive and water-reactive substance that requires stringent safety measures during handling and storage.

Table 2: GHS Hazard Classification and Statements for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) | Citations |

| Skin Corrosion/Irritation, Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage. | [1][2][3] |

| Corrosive to Metals, Category 1 | GHS05 | Danger | H290: May be corrosive to metals. | [1][2] |

| Hazardous to the Aquatic Environment, Long-term Hazard, Category 3 | H412: Harmful to aquatic life with long lasting effects. | [3] | ||

| Supplemental Hazard Statement | EUH014: Reacts violently with water. | [1][2] |

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber, Viton®). Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A flame-retardant lab coat, along with additional protective clothing such as an apron or full-body suit, should be worn to prevent skin contact.

-

Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood. In situations where the ventilation is inadequate, a full-face respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the quality of the reagent.

-

Handling:

-

Always work in a well-ventilated chemical fume hood.

-

Keep the container tightly closed when not in use.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Use only non-sparking tools.

-

Ground and bond containers when transferring material.

-

Prepare for potential spills and have appropriate cleanup materials readily available.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.

-

Keep containers tightly sealed to prevent exposure to moisture, which can cause a violent reaction and degradation of the product.

-

Store in a corrosive-resistant cabinet.

-

Protect from direct sunlight.

-

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

References

Stability and Storage of Acetyl bromide-13C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and optimal storage conditions for Acetyl bromide-13C2, a critical reagent in various scientific and pharmaceutical applications. Due to its inherent reactivity, proper handling and storage are paramount to ensure its integrity and prevent degradation. This document outlines the compound's stability profile, recommended storage protocols, and potential decomposition pathways.

Core Stability Profile

This compound is a highly reactive acylating agent that is particularly sensitive to moisture.[1][2] Its stability is significantly influenced by environmental conditions. The isotopic labeling with Carbon-13 does not fundamentally alter its chemical reactivity compared to the unlabeled compound.

Table 1: Summary of Stability and Incompatibility Data for this compound

| Parameter | Observation | Citation |

| Moisture/Water | Reacts violently with water, steam, methanol, and ethanol to produce acetic acid and hydrogen bromide.[1][3][4] | [1][3][4] |

| Air | Turns yellow on exposure to air. Fumes in moist air.[4][5] | [4][5] |

| Temperature | Instability increases with rising temperature.[1][6] | [1][6] |

| Incompatible Materials | Incompatible with strong bases, oxidizing agents, alcohols, organic solvents, and ethers.[1][6] Corrodes most metals and wood in the presence of moisture.[1][5] | [1][5][6] |

| Light | While not explicitly stated for Acetyl bromide, light can catalyze decomposition in similar reactive compounds. Amber glass vials are recommended. | |

| Physical State | Liquid at room temperature. | [1] |

Recommended Storage and Handling Protocols

To maintain the purity and reactivity of this compound, strict adherence to the following storage and handling procedures is essential.

Storage Conditions:

-

Container: Store in a tightly sealed, dry, glass container, preferably an amber vial to protect from light.

-

Atmosphere: For long-term storage, flushing the container with an inert gas such as argon is recommended to displace moisture and air.

-

Temperature: Store in a cool, dry, and well-ventilated area.[1] A temperature of ≤ 20°C is recommended.[1]

-

Location: Store in a dedicated corrosives cabinet away from incompatible materials.[7]

-

Desiccants: Consider storing the sealed container within a desiccator containing a suitable drying agent like Drierite or molecular sieves to provide an additional layer of protection against moisture.

Handling Procedures:

-

All handling should be conducted in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Prevent contact with skin and eyes.[8]

-

Use dry glassware and syringes to prevent hydrolysis.

-

Keep containers tightly closed when not in use.

Experimental Protocol: Assessment of this compound Stability

This section outlines a general experimental protocol to assess the stability of this compound under specific conditions.

Objective: To determine the rate of degradation of this compound when exposed to controlled temperature and humidity.

Materials:

-

This compound

-

Anhydrous solvent (e.g., deuterated chloroform for NMR analysis)

-

Controlled environment chamber (for temperature and humidity control)

-

NMR spectrometer

-

Gas Chromatography-Mass Spectrometry (GC-MS) instrument

-

Inert gas (Argon or Nitrogen)

-

Dry glassware

Methodology:

-

Sample Preparation:

-

Under an inert atmosphere, prepare multiple small-volume aliquots of this compound in NMR tubes or GC vials.

-

A subset of samples can be spiked with a known concentration of an internal standard for quantitative analysis.

-

Seal the containers securely.

-

-

Exposure to Conditions:

-

Place the prepared samples in a controlled environment chamber set to the desired temperature and humidity levels.

-

Prepare a control set of samples stored under ideal conditions (e.g., in a desiccator at low temperature).

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a sample from each condition for analysis.

-

-

Analytical Techniques:

-

¹H and ¹³C NMR Spectroscopy: Acquire spectra to monitor for the appearance of degradation products, such as acetic acid-13C2, and the corresponding decrease in the signals of this compound.

-

GC-MS: Analyze the samples to identify and quantify the parent compound and any volatile degradation products.

-

-

Data Analysis:

-

Calculate the percentage of remaining this compound at each time point relative to the initial concentration.

-

Plot the concentration of this compound versus time to determine the degradation kinetics.

-

Visualizing Stability and Decomposition

The following diagrams illustrate the recommended handling workflow and the chemical pathway of decomposition.

Caption: Recommended workflow for the storage and handling of this compound.

Caption: Decomposition pathway of this compound via hydrolysis.

References

- 1. Acetyl bromide | 506-96-7 [chemicalbook.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Acetyl bromide - Wikipedia [en.wikipedia.org]

- 4. Acetyl bromide | CH3COBr | CID 10482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Acetyl bromide - Safety Data Sheet [chemicalbook.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to the ¹³C NMR Spectra of Acetyl bromide-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectra of Acetyl bromide-¹³C₂, a doubly isotopically labeled compound of significant interest in metabolic studies and as a precursor in chemical synthesis. This document outlines the expected spectral parameters, a comprehensive experimental protocol for its analysis, and a visualization of the underlying spin-spin coupling that characterizes its unique NMR signature.

Understanding the ¹³C NMR Spectrum of Acetyl bromide-¹³C₂

The defining characteristic of the proton-decoupled ¹³C NMR spectrum of Acetyl bromide-¹³C₂ is the presence of two signals, each split into a doublet. This splitting arises from the one-bond spin-spin coupling (¹J-coupling) between the two adjacent ¹³C nuclei. In a molecule where both carbon atoms are the ¹³C isotope, the signal for each carbon is influenced by the spin state of its directly bonded carbon neighbor, resulting in a doublet.

Predicted ¹³C NMR Data

The quantitative spectral data for Acetyl bromide-¹³C₂ are summarized in the table below. These values are predicted based on the analysis of analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted ¹J(C,C) Coupling Constant in Hz |

| ¹³CH₃ | ~30-40 | Doublet | ~50-60 |

| ¹³COBr | ~165-175 | Doublet | ~50-60 |

The carbonyl carbon (¹³COBr) is significantly deshielded and appears at a much lower field compared to the methyl carbon (¹³CH₃) due to the strong electron-withdrawing effects of the oxygen and bromine atoms.[1]

Visualizing Spin-Spin Coupling

The following diagram illustrates the fundamental principle of ¹J-coupling between the two ¹³C nuclei in Acetyl bromide-¹³C₂, which gives rise to the characteristic doublet signals in the ¹³C NMR spectrum.

Caption: Diagram of ¹J(C,C) spin-spin coupling.

Experimental Protocol for ¹³C NMR Analysis

The acquisition of a high-quality ¹³C NMR spectrum of Acetyl bromide-¹³C₂ requires careful handling due to its reactive and moisture-sensitive nature. The following is a detailed protocol that can be adapted for this purpose.

Sample Preparation Workflow

The workflow for preparing an NMR sample of a reactive compound like Acetyl bromide-¹³C₂ is depicted below.

Caption: NMR sample preparation workflow.

Detailed Methodologies

-

Glassware Preparation: All glassware, including the NMR tube and any vials or syringes, must be rigorously dried in an oven at >100 °C for several hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅).

-

Handling and Weighing: Due to its reactivity and moisture sensitivity, Acetyl bromide-¹³C₂ should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Approximately 20-50 mg of the compound should be accurately weighed into a small, dry vial.

-

Solvent Selection and Dissolution: An appropriate anhydrous deuterated solvent must be used. Chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆), freshly dried over molecular sieves, are suitable choices. Approximately 0.6 mL of the chosen solvent is added to the vial containing the Acetyl bromide-¹³C₂. The vial should be gently agitated to ensure complete dissolution.

-

Sample Transfer and Sealing: The resulting solution is carefully transferred to a dry 5 mm NMR tube using a clean, dry pipette or syringe. To prevent contamination from atmospheric moisture, the NMR tube should be sealed promptly. This can be achieved by capping with a tight-fitting septum and wrapping with Parafilm®, or for long-term storage or high-temperature experiments, the tube can be flame-sealed.

-

NMR Spectrometer Setup:

-

Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming on the lock signal to achieve the best possible resolution.

-

Acquisition Parameters: A standard proton-decoupled ¹³C NMR experiment is performed. Key parameters to consider are:

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C and the need for good signal-to-noise, a larger number of scans (e.g., 1024 or more) may be required.

-

Spectral Width: A spectral width of approximately 200-250 ppm is appropriate to cover the expected chemical shift range.

-

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. An exponential multiplication (line broadening) of 1-2 Hz may be applied to improve the signal-to-noise ratio. The spectrum is then phased and baseline corrected. The chemical shifts are referenced internally to the residual solvent signal or an internal standard like tetramethylsilane (TMS).

By following this comprehensive guide, researchers and professionals can effectively acquire and interpret the ¹³C NMR spectrum of Acetyl bromide-¹³C₂, enabling its use in a wide range of scientific applications.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Acetyl Bromide-13C2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the anticipated mass spectrometry fragmentation pattern of Acetyl bromide-13C2. Understanding the fragmentation of isotopically labeled compounds is crucial for their application in various research and development fields, including metabolic studies, mechanistic investigations, and as internal standards for quantitative analysis. This document outlines the predicted fragmentation pathways, presents the expected quantitative data in a structured format, and provides a generalized experimental protocol for acquiring the mass spectrum.

Introduction

This compound ([¹³CH₃]¹³COBr) is a stable isotope-labeled analog of acetyl bromide. The incorporation of two ¹³C atoms results in a molecular weight of approximately 124.93 g/mol , a +2 mass shift compared to its unlabeled counterpart.[1] This isotopic labeling is invaluable for distinguishing the molecule from its endogenous, unlabeled forms in complex biological matrices and for elucidating reaction mechanisms. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. The fragmentation pattern observed in a mass spectrum provides a unique fingerprint of the molecule's structure.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways, primarily involving cleavage of the carbon-bromine bond and alpha-cleavage adjacent to the carbonyl group. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), will result in doublet peaks for bromine-containing fragments.

The most likely fragmentation pathways are:

-

Molecular Ion Formation: The initial event is the ionization of the molecule to form the molecular ion radical cation, [¹³CH₃¹³COBr]⁺•. Due to the two ¹³C atoms, the monoisotopic mass of this ion will be higher than that of unlabeled acetyl bromide.[2]

-

Alpha-Cleavage (Loss of Bromine Radical): A primary and highly favorable fragmentation pathway for acyl halides is the cleavage of the carbon-halogen bond.[3] This results in the formation of a stable acylium ion, [¹³CH₃¹³CO]⁺. This fragment is expected to be a prominent peak in the spectrum.

-

Loss of the Methyl Group: Cleavage of the ¹³C-¹³C bond can lead to the loss of a ¹³CH₃ radical, forming a [¹³COBr]⁺• fragment.

-

Formation of the Methyl Cation: The formation of the labeled methyl cation, [¹³CH₃]⁺, is also a possible fragmentation pathway.

Quantitative Data Summary

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for the mass spectrum of this compound. The relative abundances are hypothetical and based on the known fragmentation patterns of similar compounds, where the acylium ion is typically the base peak.

| Predicted Fragment Ion | Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Predicted Relative Abundance |

| Molecular Ion | [¹³CH₃¹³COBr]⁺• | 125 | 127 | Moderate |

| Acylium Ion | [¹³CH₃¹³CO]⁺ | 45 | - | High (Base Peak) |

| Carbonyl Bromide Ion | [¹³COBr]⁺• | 96 | 98 | Low |

| Methyl Cation | [¹³CH₃]⁺ | 16 | - | Moderate |

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a generalized experimental protocol for obtaining the mass spectrum of this compound.

Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

-

A direct insertion probe or a gas chromatography (GC) inlet system.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile, inert solvent (e.g., dichloromethane). The concentration should be optimized to obtain a good signal-to-noise ratio without saturating the detector.

-

Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibration standard (e.g., perfluorotributylamine - PFTBA).

-

Sample Introduction:

-

Direct Insertion Probe: Apply a small amount of the sample solution to the probe tip and allow the solvent to evaporate. Insert the probe into the ion source and gradually heat it to volatilize the sample.

-

GC Inlet: Inject a small volume of the sample solution onto a suitable GC column. The GC conditions (temperature program, carrier gas flow rate) should be optimized to ensure good separation and peak shape.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).

-

Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 10-150).

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient number of scans to obtain a representative average spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak and the major fragment ions.

-

Analyze the isotopic patterns, particularly for bromine-containing fragments.

-

Compare the obtained spectrum with the predicted fragmentation pattern to confirm the structure of the compound.

-

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound.

References

Methodological & Application

Application Notes and Protocols for 13C Labeling of Amino Acids using Acetyl bromide-13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of amino acids is a powerful technique in proteomics and metabolomics for quantitative analysis of proteins and metabolic fluxes. N-terminal acetylation is a common post-translational modification, and the use of isotopically labeled acetylating agents allows for the introduction of a specific mass tag. Acetyl bromide-13C2 is a reagent that can be used to introduce a +44 Da mass shift (due to the two 13C atoms and the acetyl group) upon reaction with the primary amino group of amino acids. This allows for the differentiation and quantification of labeled versus unlabeled species by mass spectrometry.

These application notes provide a detailed protocol for the 13C labeling of amino acids using this compound, along with data presentation guidelines and visualizations to aid in experimental design and execution.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of the amino group of the amino acid on the electrophilic carbonyl carbon of this compound. This results in the formation of an N-acetylated amino acid and hydrogen bromide as a byproduct. The reaction is typically carried out in the presence of a base to neutralize the HBr formed.

Caption: General reaction for N-terminal 13C-acetylation of an amino acid.

Experimental Protocols

Materials

-

Amino Acid of interest

-

This compound

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or Tetrahydrofuran)

-

Base (e.g., Sodium acetate, Triethylamine, or Pyridine)

-

Quenching solution (e.g., saturated sodium bicarbonate solution)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, separatory funnel, rotary evaporator)

-

Analytical equipment (TLC, LC-MS, NMR)

General Protocol for N-acetylation of Amino Acids with this compound

This protocol is a general guideline and may require optimization for specific amino acids. It is adapted from procedures for acetylation using acetyl chloride and acetic anhydride.

-

Dissolution of Amino Acid: Dissolve the amino acid in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar. The concentration will depend on the solubility of the specific amino acid. For water-soluble amino acids, a biphasic system with a phase-transfer catalyst may be necessary.

-

Addition of Base: Add 1.1 to 1.5 equivalents of the base to the amino acid solution. The base is crucial to neutralize the hydrogen bromide generated during the reaction.

-

Addition of this compound: Slowly add 1.0 to 1.2 equivalents of this compound to the stirring solution at room temperature. The reaction can be exothermic, so for larger scale reactions, cooling in an ice bath is recommended.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Work-up:

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. This will neutralize any remaining acetyl bromide and the HBr byproduct.

-

If a precipitate (the N-acetylated amino acid) forms, it can be collected by filtration, washed with cold water, and dried.

-

If the product is soluble, extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude N-acetylated amino acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Workflow for the 13C-acetylation of amino acids.

Data Presentation

The success of the labeling reaction should be confirmed by mass spectrometry and NMR. The quantitative data, including reaction yields for different amino acids, should be summarized in a table for easy comparison.

Table 1: Representative Yields for N-acetylation of Amines

The following table presents data adapted from the acetylation of various primary amines using acetyl chloride in a brine solution, which serves as an estimate for the expected yields with this compound. Actual yields may vary depending on the specific amino acid and reaction conditions.

| Amino Acid (or Amine) | Substrate | Product | Yield (%) |

| Aniline | Aromatic Amine | Acetanilide | 95 |

| p-Toluidine | Aromatic Amine | N-(p-tolyl)acetamide | 92 |

| p-Anisidine | Aromatic Amine | N-(4-methoxyphenyl)acetamide | 90 |

| p-Chloroaniline | Aromatic Amine | N-(4-chlorophenyl)acetamide | 94 |

| Benzylamine | Aliphatic Amine | N-benzylacetamide | 96 |

| Cyclohexylamine | Aliphatic Amine | N-cyclohexylacetamide | 93 |

Data adapted from a study on the acetylation of primary amines using acetyl chloride.

Characterization of 13C-Labeled Amino Acids

Mass Spectrometry

Mass spectrometry is the primary tool for confirming the incorporation of the 13C2-acetyl group. The mass of the N-acetylated amino acid will be increased by 44.0067 Da (mass of C2H2O with two 13C atoms) compared to the unlabeled N-acetylated amino acid. High-resolution mass spectrometry can be used to confirm the exact mass. Tandem mass spectrometry (MS/MS) can be used to confirm the location of the label on the N-terminus.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy will show two distinct signals for the incorporated 13C atoms of the acetyl group. The carbonyl carbon will appear at a characteristic downfield shift (typically ~170 ppm), while the methyl carbon will be observed at a more upfield position (typically ~20-25 ppm). The coupling between the two adjacent 13C nuclei (1JCC) can also be observed.

1H NMR will show the protons of the amino acid, and the acetyl methyl protons will appear as a singlet, coupled to the 13C nucleus, resulting in satellite peaks.

Applications

-

Quantitative Proteomics: 13C-acetylated amino acids can be used as internal standards for the absolute quantification of proteins.

-

Metabolic Flux Analysis: Tracing the incorporation of the 13C label can provide insights into metabolic pathways.

-

Drug Development: Labeled compounds are essential in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Signaling Pathway Visualization

While the labeling process itself is a chemical reaction, the labeled amino acids are often used to study biological signaling pathways. For instance, if a labeled amino acid is incorporated into a protein involved in a specific pathway, its fate can be tracked.

Caption: Application of labeled amino acids in studying protein signaling.

Conclusion

The use of this compound for the 13C labeling of amino acids provides a straightforward method for introducing a stable isotope tag for quantitative mass spectrometry-based studies. The provided protocols and data serve as a valuable resource for researchers in the fields of proteomics, metabolomics, and drug development. Optimization of the reaction conditions for each specific amino acid is recommended to achieve the highest possible yields.

Application Note: Quantitative Analysis of Fatty Acids by GC-MS Using Stable Isotope Derivatization with Acetyl bromide-13C2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acids (FAs) are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They play crucial roles in biological systems as energy sources, structural components of cell membranes, and signaling molecules. Accurate quantification of fatty acids in biological samples is therefore essential for understanding their metabolic pathways and their implications in various diseases.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids. However, due to their low volatility and potential for peak tailing, fatty acids require derivatization prior to GC-MS analysis. This application note describes a method for the derivatization of fatty acids with Acetyl bromide-13C2 to form fatty acid acetyl esters. The incorporation of a stable isotope label (¹³C₂) in the derivatizing agent allows for the use of isotope dilution mass spectrometry, a highly accurate and precise method for quantitative analysis. This approach minimizes variations arising from sample preparation and matrix effects.

Principle of the Method

The derivatization reaction involves the esterification of the carboxylic acid group of the fatty acid with this compound in the presence of a catalyst. The resulting fatty acid acetyl-13C2 esters are more volatile and less polar than the corresponding free fatty acids, making them amenable to GC-MS analysis.

The use of this compound introduces a known isotopic label into the analyte. By adding a known amount of an internal standard (e.g., a fatty acid with an odd number of carbons not typically found in the sample, or a deuterated fatty acid standard), a calibration curve can be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The +2 mass shift of the derivatized fatty acids allows for their clear distinction from any unlabeled background.

Experimental Protocols

Materials and Reagents

-

Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)

-

This compound (≥98% isotopic purity)

-

Internal Standard (e.g., heptadecanoic acid or a deuterated fatty acid standard)

-

Anhydrous Pyridine (as a catalyst and acid scavenger)

-

Anhydrous Hexane (GC grade)

-

Anhydrous Sodium Sulfate

-

Sample tubes (2 mL, with PTFE-lined caps)

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-88)

Standard Preparation

Prepare stock solutions of individual fatty acid standards and the internal standard in a suitable organic solvent (e.g., hexane or toluene) at a concentration of 1 mg/mL. A mixed fatty acid standard solution can be prepared by combining appropriate volumes of the individual stock solutions.

Sample Preparation (General Guideline)

The extraction of fatty acids from biological matrices (e.g., plasma, tissues, cell cultures) should be performed using established lipid extraction protocols, such as the Folch or Bligh-Dyer methods. The final lipid extract should be dried down under a stream of nitrogen and reconstituted in a known volume of solvent before derivatization.

Derivatization Protocol

-

Aliquot Sample/Standard: To a 2 mL sample tube, add a known volume of the fatty acid standard mixture or the extracted sample. If the sample is in solvent, evaporate the solvent to dryness under a stream of nitrogen.

-

Add Internal Standard: Add a known amount of the internal standard to each sample and calibration standard.

-

Reagent Addition: Add 100 µL of a freshly prepared solution of this compound in anhydrous hexane (e.g., 10% v/v).

-

Catalyst Addition: Add 20 µL of anhydrous pyridine to each tube. Pyridine acts as a catalyst and scavenges the HBr byproduct.

-

Reaction: Cap the tubes tightly, vortex briefly, and heat at 60°C for 1 hour in a heating block or water bath.

-

Work-up:

-

Cool the tubes to room temperature.

-

Add 500 µL of deionized water to quench the reaction.

-

Add 500 µL of hexane, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the derivatized fatty acids to a clean tube.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

-

Analysis: Transfer the dried hexane extract to a GC-MS autosampler vial for analysis.

GC-MS Analysis

Note: The following are general GC-MS parameters and may require optimization for specific instruments and applications.

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column (e.g., HP-88) for better separation of unsaturated FAs |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, SIM mode is preferred for its higher sensitivity and selectivity. The specific ions to be monitored will depend on the fatty acids of interest. The molecular ion ([M]⁺) and characteristic fragment ions should be selected. For the ¹³C₂-acetylated fatty acids, the molecular ion will be shifted by +2 Da compared to the unlabeled acetylated fatty acid.

Example SIM Table for ¹³C₂-Acetylated Palmitic Acid (C16:0):

| Analyte | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Palmitic acid-¹³C₂-acetyl ester | To be determined | [M]⁺ = 300 | 257 | 61 |

| Heptadecanoic acid-¹³C₂-acetyl ester (IS) | To be determined | [M]⁺ = 314 | 271 | 61 |

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: Linearity and Range of Fatty Acid Calibration Curves

| Fatty Acid | Linear Range (µg/mL) | R² Value | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| Palmitic Acid | 0.1 - 50 | >0.995 | 0.03 | 0.1 |

| Stearic Acid | 0.1 - 50 | >0.995 | 0.04 | 0.12 |

| Oleic Acid | 0.1 - 50 | >0.996 | 0.03 | 0.09 |

| Linoleic Acid | 0.1 - 50 | >0.994 | 0.05 | 0.15 |

Table 2: Precision and Accuracy of the Method

| Fatty Acid | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |

| Palmitic Acid | 1.0 | < 5% | < 7% | 95 - 105% |

| 25.0 | < 4% | < 6% | 97 - 103% | |

| Oleic Acid | 1.0 | < 6% | < 8% | 94 - 106% |

| 25.0 | < 5% | < 7% | 96 - 104% |

Visualizations

Quantifying Metabolic Flux of Acetyl-CoA with 13C Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Coenzyme A (Acetyl-CoA) is a central metabolite, acting as a critical node in cellular metabolism by linking carbohydrate, lipid, and amino acid metabolism. The flux through acetyl-CoA-producing and -consuming pathways is a key determinant of cellular energy status, biosynthetic capacity, and epigenetic regulation. Dysregulation of acetyl-CoA metabolism is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive target for drug development.

This document provides detailed application notes and protocols for quantifying metabolic flux through the acetyl-CoA pool using stable isotope ¹³C labeling. By tracing the incorporation of ¹³C from labeled substrates into acetyl-CoA and its downstream metabolites, researchers can gain quantitative insights into the activity of specific metabolic pathways. This approach enables a deeper understanding of cellular physiology and the mechanism of action of therapeutic agents.

Principle of the Method

The core principle involves introducing a ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose, [U-¹³C₅]glutamine) into a biological system (cell culture or in vivo). Cellular enzymes metabolize this labeled substrate, leading to the incorporation of ¹³C atoms into various intermediates, including acetyl-CoA. The extent and pattern of ¹³C enrichment in acetyl-CoA and its derivatives, such as fatty acids and amino acids, are then quantified using mass spectrometry (MS). By analyzing the mass isotopomer distributions (MIDs) of these metabolites, the relative or absolute flux of carbon from the labeled substrate through specific pathways to acetyl-CoA can be determined.

Key Applications in Research and Drug Development

-

Elucidating Disease Metabolism: Quantifying alterations in acetyl-CoA flux in diseased states compared to healthy controls to identify metabolic vulnerabilities.

-

Target Identification and Validation: Assessing the impact of genetic or pharmacological inhibition of a specific enzyme on acetyl-CoA metabolism to validate it as a drug target.

-

Mechanism of Action Studies: Determining how a drug candidate modulates specific metabolic pathways by measuring changes in acetyl-CoA flux.

-

Biomarker Discovery: Identifying metabolic signatures associated with drug response or resistance based on alterations in acetyl-CoA metabolism.

-

Optimizing Bioprocesses: In biotechnology, quantifying and engineering acetyl-CoA flux to enhance the production of desired bioproducts.

Experimental Workflow Overview

The general workflow for a ¹³C metabolic flux analysis experiment targeting acetyl-CoA is as follows:

Caption: A generalized workflow for ¹³C metabolic flux analysis experiments.

Detailed Experimental Protocols

Protocol 1: ¹³C Labeling of Cultured Mammalian Cells

This protocol describes the labeling of adherent mammalian cells with [U-¹³C₆]glucose to trace its contribution to the acetyl-CoA pool.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Glucose-free DMEM (or appropriate basal medium)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-¹³C₆]glucose (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Phosphate-buffered saline (PBS), ice-cold

-

6-well cell culture plates

-

Methanol (LC-MS grade), pre-chilled to -80°C

-

Liquid nitrogen

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture overnight in complete medium.

-

Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing glucose-free DMEM with 10% dFBS, 1% penicillin-streptomycin, and the desired concentration of [U-¹³C₆]glucose (e.g., 10 mM).

-

Initiation of Labeling:

-

Aspirate the complete medium from the wells.

-

Wash the cells once with pre-warmed PBS.

-

Add 2 mL of the pre-warmed ¹³C-labeling medium to each well.

-

Return the plates to the incubator and culture for a duration sufficient to reach isotopic steady state. This time should be optimized for the specific cell line and pathway of interest (typically 4-24 hours for pathways involving acetyl-CoA).

-

-

Metabolic Quenching and Metabolite Extraction:

-

Remove the plates from the incubator and immediately aspirate the labeling medium.

-

Wash the cells rapidly with 2 mL of ice-cold PBS.

-

Immediately add 1 mL of -80°C 80% methanol to each well to quench metabolism.

-

Place the plates on dry ice for 10 minutes.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes for 30 seconds.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant containing the polar metabolites to a new pre-chilled tube.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Store the dried extracts at -80°C until MS analysis.

-

Protocol 2: Analysis of ¹³C-Acetyl-CoA Contribution to Fatty Acids by GC-MS

This protocol outlines the derivatization and analysis of fatty acids to determine the fractional contribution of a ¹³C-labeled substrate to the lipogenic acetyl-CoA pool.

Materials:

-

Dried metabolite extracts from Protocol 1

-

2:1 Methanol:Chloroform

-

Saponification reagent (e.g., 30% KOH in methanol)

-

1 M HCl

-

Hexane

-

BF₃ in Methanol (14%)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Lipid Extraction:

-

Resuspend the dried metabolite extract in 500 µL of 2:1 methanol:chloroform.

-

Vortex vigorously and incubate at room temperature for 15 minutes.

-

Add 150 µL of water and vortex again.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing lipids into a new glass tube.

-

-

Saponification:

-

Dry the lipid extract under nitrogen.

-

Add 500 µL of saponification reagent.

-

Incubate at 80°C for 1 hour.

-

-

Fatty Acid Methyl Ester (FAME) Derivatization:

-

Cool the samples to room temperature.

-

Add 500 µL of BF₃ in methanol.

-

Incubate at 80°C for 30 minutes.

-

Cool to room temperature.

-

Add 1 mL of hexane and 500 µL of saturated NaCl solution, and vortex.

-

Centrifuge at 1,000 x g for 5 minutes.

-

Transfer the upper hexane layer containing FAMEs to a new tube containing a small amount of anhydrous sodium sulfate.

-

Transfer the dried FAME solution to a GC-MS vial.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAME sample into the GC-MS.

-

Use an appropriate temperature gradient to separate the FAMEs.

-

Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode to analyze the mass isotopomer distribution of key fatty acids like palmitate (m/z 270 for M+0).

-

-

Data Analysis:

-

Integrate the peak areas for each mass isotopomer of the fatty acid of interest.

-

Correct for the natural abundance of ¹³C.

-

The resulting mass isotopomer distribution can be used to calculate the enrichment of the precursor acetyl-CoA pool using software packages like INCA or by applying binomial probability calculations.

-

Data Presentation

Quantitative data on the contribution of different substrates to the acetyl-CoA pool is crucial for understanding metabolic phenotypes. The following tables provide examples of how such data can be presented.

Table 1: Relative Contribution of Glucose and Glutamine to Lipogenic Acetyl-CoA in Cancer Cells under Normoxia and Hypoxia.

| Cell Line | Condition | ¹³C-Substrate | Contribution of Substrate to Acetyl-CoA (%) |

| A549 | Normoxia | [U-¹³C₆]Glucose | 85 ± 5 |

| A549 | Hypoxia (1% O₂) | [U-¹³C₆]Glucose | 60 ± 7 |

| A549 | Normoxia | [U-¹³C₅]Glutamine | 10 ± 3 |

| A549 | Hypoxia (1% O₂) | [U-¹³C₅]Glutamine | 35 ± 6 |

| HCT116 | Normoxia | [U-¹³C₆]Glucose | 92 ± 4 |

| HCT116 | Hypoxia (1% O₂) | [U-¹³C₆]Glucose | 75 ± 8 |

| HCT116 | Normoxia | [U-¹³C₅]Glutamine | 5 ± 2 |

| HCT116 | Hypoxia (1% O₂) | [U-¹³C₅]Glutamine | 20 ± 5 |

Data are presented as mean ± standard deviation from triplicate experiments.

Table 2: Effect of a Novel ACLY Inhibitor on Glucose Contribution to Lipogenic Acetyl-CoA.

| Treatment | [Inhibitor] (µM) | Glucose Contribution to Acetyl-CoA (%) |

| Vehicle Control | 0 | 95 ± 3 |

| ACLY Inhibitor X | 1 | 55 ± 6 |

| ACLY Inhibitor X | 10 | 20 ± 4 |

Data are presented as mean ± standard deviation from triplicate experiments.

Visualization of Metabolic Pathways

Understanding the flow of carbon from labeled substrates to acetyl-CoA is facilitated by visualizing the relevant metabolic pathways.

Caption: Carbon flow from ¹³C-glucose to acetyl-CoA and fatty acids.

Caption: Contribution of ¹³C-glutamine to the acetyl-CoA pool via oxidative and reductive metabolism.

Conclusion

Quantifying metabolic flux through the acetyl-CoA node provides invaluable information for basic research and drug development. The use of stable isotope tracers like ¹³C-glucose and ¹³C-glutamine, coupled with mass spectrometry, allows for the precise determination of pathway activities. The protocols and data presentation formats outlined in this document offer a framework for researchers to design, execute, and interpret experiments aimed at understanding the complex regulation of acetyl-CoA metabolism. These methods are powerful tools for identifying metabolic liabilities in disease and for elucidating the mechanisms of therapeutic interventions.

Application Notes and Protocols for the Synthesis of Labeled Steroids using Acetyl bromide-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled steroids are indispensable tools in biomedical research and drug development. They serve as internal standards for quantitative analysis by mass spectrometry, enabling precise pharmacokinetic and metabolic studies. The introduction of ¹³C labels into the steroid backbone provides a distinct mass shift without significantly altering the molecule's chemical properties. Acetyl bromide-¹³C₂ is a key reagent for introducing a two-carbon labeled unit into the A-ring of various steroids, providing a versatile method for the synthesis of labeled testosterone, progesterone, and their analogues.

This document provides detailed application notes and experimental protocols for the synthesis of [3,4-¹³C₂]-labeled steroids, focusing on testosterone and progesterone, using Acetyl bromide-¹³C₂.

General Synthetic Strategy

The core of the labeling strategy involves a Claisen-type condensation reaction between an A-ring enol lactone derivative of a steroid and [1,2-¹³C₂]acetyl bromide. The resulting intermediate is then cyclized to reconstruct the labeled A-ring. For steroids like progesterone, an initial A-ring cleavage via ozonolysis is necessary to generate the precursor for enol lactone formation.

Quantitative Data Summary

The following tables summarize representative yields for the key synthetic steps. Actual yields may vary depending on the specific substrate, reaction scale, and optimization of conditions.

Table 1: Synthesis of [3,4-¹³C₂]Testosterone from Testosterone Benzoate

| Step | Description | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Formation of A-ring enol lactone | Testosterone Benzoate | O₃, Jones reagent | A-ring enol lactone of testosterone benzoate | ~70-80% |

| 2 | Condensation with [1,2-¹³C₂]Acetyl bromide | Enol lactone intermediate | [1,2-¹³C₂]Acetyl bromide, base | A-seco-2-acetyl-¹³C₂ intermediate | ~60-70% |

| 3 | Cyclization and hydrolysis | A-seco intermediate | Acid or base | [3,4-¹³C₂]Testosterone | ~80-90% |

| Overall | Three-step synthesis | Testosterone Benzoate | [3,4-¹³C₂]Testosterone | ~35-50% |

Table 2: Synthesis of [3,4-¹³C₂]Progesterone from Progesterone

| Step | Description | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Ozonolysis and oxidative workup | Progesterone | O₃, H₂O₂ | Progesterone A-ring seco-acid | ~85-95% |

| 2 | Formation of A-ring enol lactone | A-ring seco-acid | Acetic anhydride | A-ring enol lactone of progesterone precursor | ~75-85% |

| 3 | Condensation with [1,2-¹³C₂]Acetyl bromide | Enol lactone | [1,2-¹³C₂]Acetyl bromide, base | A-seco-2-acetyl-¹³C₂ intermediate | ~60-70% |

| 4 | Cyclization | A-seco intermediate | Acid or base | [3,4-¹³C₂]Progesterone | ~80-90% |

| Overall | Four-step synthesis | Progesterone | [3,4-¹³C₂]Progesterone | ~30-45% |

Table 3: Isotopic Enrichment

| Labeled Steroid | Labeling Reagent | Expected Isotopic Purity | Analytical Method |

| [3,4-¹³C₂]Testosterone | [1,2-¹³C₂]Acetyl bromide | >98% | Mass Spectrometry |